Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate
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Description
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate, also known as EMMOO, is an organic compound with a molecular weight of 246.33 g/mol. It is a white, crystalline solid that is insoluble in water, but soluble in organic solvents. It has a melting point of 65-67°C, and is a non-volatile compound. EMMOO is a synthetic compound that has a wide range of applications in the scientific research field.
Scientific research applications
Chemical Synthesis and Structural Analysis
Synthesis of Novel Compounds: The synthesis of new chemical compounds, such as oxime derivatives, has been a focal point. These compounds, including morpholinomethyl groups, have been structurally analyzed using techniques like X-ray crystallography (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Molecular Structure Studies: Investigations into molecular structures of compounds with morpholine rings, such as the mercapto-N-phenylformimidoyl-1-ethyl-3-(2-morpholinoethyl)benzimidazolinium inner salt, have revealed key insights about intermolecular interactions and crystal structures (Akkurt, Karaca, Küçükbay, Yılmaz, & Büyükgüngör, 2005).
Biological and Pharmacological Applications
Biological Activity Studies: Research has been conducted on the biological activities of certain morpholine derivatives, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which have demonstrated significant antibacterial and anti-TB properties (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Synthesis of Antitumor Agents: Compounds like 2-phenylquinoline-8-carboxamides, which are related to DNA-intercalating agents, have been synthesized and evaluated for their antitumor activity, showcasing the potential of morpholine derivatives in cancer treatment (Atwell, Baguley, & Denny, 1989).
Chemical Properties and Reactions
- Investigation of Chemical Reactions: Studies have been performed on the chemical properties and reactions of related compounds. For example, the formation and reactions of alkoxydiaminosulfonium salts, which include ethoxydimorpholinosulfonium salts, have been explored, contributing to a deeper understanding of such compounds' reactivity and applications (Minato, Okuma, & Kobayashi, 1976).
properties
IUPAC Name |
ethyl 8-[2-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-2-26-21(24)12-6-4-3-5-11-20(23)19-10-8-7-9-18(19)17-22-13-15-25-16-14-22/h7-10H,2-6,11-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPAMVWJDLXZSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643573 |
Source
|
Record name | Ethyl 8-{2-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate | |
CAS RN |
898751-61-6 |
Source
|
Record name | Ethyl 8-{2-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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